3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine
Overview
Description
“3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine” is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 . It is a chemically differentiated building block used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, one study described the arrangement of intercalated molecules of this compound within a layered structure of zirconium 4-sulfophenylphosphonate . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Catalytic Applications
- Aryl-Cl Activation and Hydrosilane Polymerization Catalysts: Aminopyridines, including those similar to 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine, have been synthesized and used as catalysts in Suzuki cross-coupling reactions, particularly in the activation of aryl chlorides. These compounds have also shown significant activity in catalyzing the polymerization of silanes to form soluble, linear poly(methylsilane) (Deeken et al., 2006).
Material Science
- Intercalated Molecules in Zirconium Sulfophenylphosphonate: Aminopyridines, including derivatives of 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine, have been utilized in the study of molecular arrangement within zirconium 4-sulfophenylphosphonate layers. This research is relevant for developing materials with potential applications in non-linear optics (Kovář et al., 2020).
Chemical Synthesis
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine: This compound serves as a key intermediate in the synthesis of various chemical entities, demonstrating the broad applicability of aminopyridines in chemical synthesis (Fleck et al., 2003).
- Synthesis of Imidazole−Thienopyridine: Aminopyridines are used in cross-coupling methods for large-scale synthesis of complex molecules, showcasing their role in facilitating chemical reactions (Ragan et al., 2003).
Coordination Chemistry
- Formation of Cobalt(III) Alcoholate Complexes: Derivatives of 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine have been used in the synthesis of cobalt(III) complexes, which involves addition reactions across imine functions. This highlights the compound's utility in coordination chemistry and complex formation (Padhi et al., 2011).
properties
IUPAC Name |
3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)10(4)13-11-5-6-12-7-9(11)3/h5-8,10H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHAZUHVCMNDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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